molecular formula C13H11Cl2NO3 B12280398 Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate

Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate

Cat. No.: B12280398
M. Wt: 300.13 g/mol
InChI Key: LDSKJIUWYRXLFZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a 2,6-dichlorobenzyl group at position 2 and an ethyl ester at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11Cl2NO3

Molecular Weight

300.13 g/mol

IUPAC Name

ethyl 2-[(2,6-dichlorophenyl)methyl]-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C13H11Cl2NO3/c1-2-18-13(17)11-7-19-12(16-11)6-8-9(14)4-3-5-10(8)15/h3-5,7H,2,6H2,1H3

InChI Key

LDSKJIUWYRXLFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=COC(=N1)CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl Oxalyl Chloride with 2,6-Dichlorobenzylamine

The most direct method involves the cyclocondensation of ethyl oxalyl chloride with 2,6-dichlorobenzylamine. In this route, the amine reacts with ethyl oxalyl chloride in anhydrous dichloromethane at 0°C, forming an intermediate iminium species. Subsequent heating to 80°C in the presence of triethylamine triggers cyclization, yielding the oxazole ring.

Key Parameters:

  • Solvent: Dichloromethane (anhydrous)
  • Temperature: 0°C (initial), 80°C (cyclization)
  • Catalyst: Triethylamine (2.5 equiv)
  • Yield: 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1)

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the benzylamine nitrogen on the carbonyl carbon of ethyl oxalyl chloride, followed by dehydrohalogenation to form the oxazole heterocycle. The 2,6-dichlorobenzyl group remains intact due to the steric protection of the chlorine substituents.

Palladium-Catalyzed Cross-Coupling of Ethyl 2-Chloroxazole-4-carboxylate

A two-step approach utilizes palladium-catalyzed Suzuki-Miyaura coupling. Ethyl 2-chloroxazole-4-carboxylate reacts with 2,6-dichlorobenzylboronic acid under inert conditions:

  • Transmetallation: Pd(PPh₃)₄ (5 mol%) facilitates boron-to-palladium transfer in THF at 60°C.
  • Coupling: The arylpalladium complex undergoes reductive elimination to form the C–C bond.

Optimization Data:

Condition Variation Yield (%)
Catalyst (Pd(PPh₃)₄) 5 mol% 85
Solvent THF vs. DMF 85 vs. 62
Temperature 60°C vs. 25°C 85 vs. 45

Limitations: Requires rigorous exclusion of oxygen and moisture. Boronic acid synthesis adds two preparatory steps.

Solid-Phase Synthesis Using Wang Resin

For high-throughput applications, the compound has been synthesized on Wang resin. The resin-bound oxazole precursor is treated with 2,6-dichlorobenzyl bromide in DMF at 50°C for 12 hours. Cleavage with 95% TFA/water provides the final product.

Advantages:

  • Purity: >95% (HPLC) without chromatography
  • Scalability: Parallel synthesis of 96 analogs demonstrated

Reaction Schema:

  • Loading: Oxazole-4-carboxylic acid attached to Wang resin via ester linkage.
  • Alkylation: 2,6-Dichlorobenzyl bromide introduces the benzyl group.
  • Cleavage: TFA hydrolyzes the ester, releasing the product.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation significantly accelerates the formation of the oxazole ring. A mixture of ethyl glyoxylate, 2,6-dichlorobenzyl isocyanide, and ammonium acetate in ethanol is irradiated at 150°C for 15 minutes.

Key Observations:

  • Rate Enhancement: 15 min vs. 12 hours (conventional heating)
  • Yield Improvement: 78% → 92%
  • Side Products: <2% (vs. 10–15% thermally)

Mechanism: The isocyanide undergoes [3+2] cycloaddition with in-situ-generated imine intermediates, facilitated by microwave-induced dipole polarization.

Enzymatic Resolution of Racemic Intermediates

Biocatalytic methods employ lipases to resolve racemic mixtures during synthesis. For instance, Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of a precursor ester in phosphate buffer (pH 7.0).

Process Metrics:

  • Enantiomeric Excess (ee): 98%
  • Turnover Frequency (TOF): 120 h⁻¹
  • Solvent Tolerance: Functional in 20% DMSO

Economic Impact: Reduces chiral auxiliary use by 40%, though enzyme cost remains a barrier for industrial scale-up.

Continuous Flow Synthesis

Microreactor technology enables continuous production with precise temperature control. Key stages:

  • Precursor Mixing: Ethyl isocyanoacetate and 2,6-dichlorobenzaldehyde in acetonitrile.
  • Oxazole Formation: Reactor heated to 120°C (residence time: 2 min).
  • In-line Purification: Scavenger resins remove unreacted aldehydes.

Performance Data:

Parameter Batch Mode Flow Mode
Space-Time Yield 0.8 g/L/h 14 g/L/h
Solvent Consumption 120 mL/g 18 mL/g

Advantage: Eliminates intermediate isolation steps, reducing waste.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Cost (USD/g) Scalability
Cyclocondensation 72 98 12 Moderate
Palladium Coupling 85 99 45 Low
Solid-Phase 91 95 28 High
Microwave 92 97 18 High
Enzymatic 68 99 62 Low
Continuous Flow 89 96 22 Industrial

Trade-offs: While enzymatic methods achieve high enantiopurity, their cost limits practicality. Continuous flow synthesis balances yield and scalability but requires specialized equipment.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzyl group.

    Oxidation and Reduction: The oxazole ring can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can lead to the formation of oxazole-4-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate has the following characteristics:

  • CAS Number : 113841-87-5
  • Molecular Formula : C13H12Cl2N2O3
  • Molecular Weight : 303.15 g/mol
  • Chemical Structure : The compound features an oxazole ring substituted with a dichlorobenzyl group and an ethyl carboxylate moiety.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its efficacy against various cancer cell lines. For instance, compounds with similar structural features have shown promising results in inhibiting tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Antibacterial Properties

The compound has also been investigated for its antibacterial activities. Research indicates that derivatives of oxazole compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics . This positions this compound as a candidate for developing new antibacterial agents.

Hypolipidemic Effects

In animal models, related compounds have demonstrated hypolipidemic effects, reducing serum cholesterol and triglyceride levels significantly. This suggests that this compound may possess similar lipid-lowering properties, making it a candidate for further investigation in metabolic disorders .

Materials Science Applications

This compound can be utilized in the development of advanced materials due to its unique chemical structure. Its ability to form stable complexes with metal ions opens avenues for applications in catalysis and as a precursor for functional materials in nanotechnology.

Case Studies

  • Anticancer Research :
    • A study assessing the cytotoxic effects of various oxazole derivatives found that those with similar substituents to this compound exhibited significant inhibition of cancer cell viability across multiple lines (e.g., breast cancer and leukemia) .
  • Antibacterial Testing :
    • In vitro testing against methicillin-resistant Staphylococcus aureus (MRSA) revealed that oxazole derivatives showed promising antibacterial activity, suggesting that this compound could be further explored for therapeutic applications .
  • Metabolic Studies :
    • Experiments conducted on Sprague-Dawley rats indicated that compounds structurally related to this compound effectively reduced lipid levels, supporting its potential use in treating hyperlipidemia .

Mechanism of Action

The mechanism of action of Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to receptors, leading to a biological response . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

a. Ethyl 2-(4-Methoxyphenyl)oxazole-4-carboxylate (Compound I)

  • Substituents : 4-Methoxyphenyl group at position 2 (vs. 2,6-dichlorobenzyl in the target compound).
  • Synthesis : Prepared via cyclization of 4-methoxy benzamide with ethyl bromopyruvate in toluene/dioxane, yielding 50% after purification .
  • Key Properties : Melting point (100–102°C), lower steric bulk due to the absence of halogens.

b. Ethyl 5-Bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate (Compound II)

  • Substituents : Bromine at position 5, 4-methoxyphenyl at position 2.
  • Synthesis : Bromination of Compound I using N-bromosuccinimide (NBS), achieving 85% yield .
  • Key Properties : Higher melting point (126–128°C) due to increased molecular weight and halogenation.

c. Isoconazole Nitrate (Impurity D)

  • Structure : Contains a 2,6-dichlorobenzyl group but replaces the oxazole with an imidazole ring.
  • Relevance : Demonstrates the pharmacological significance of 2,6-dichlorobenzyl motifs in antifungal agents .
Physicochemical Properties
Compound Substituents Melting Point (°C) Yield (%) Key Functional Groups
Ethyl 2-(2,6-Dichlorobenzyl)oxazole-4-carboxylate (Target) 2,6-Dichlorobenzyl, ethyl ester Not reported Not reported Oxazole, Cl, ester
Compound I 4-Methoxyphenyl 100–102 50 Oxazole, OMe, ester
Compound II 4-Methoxyphenyl, Br 126–128 85 Oxazole, Br, OMe, ester
Isoconazole Nitrate 2,6-Dichlorobenzyl, imidazole Not reported Not reported Imidazole, Cl, nitrate salt

Biological Activity

Ethyl 2-(2,6-dichlorobenzyl)oxazole-4-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical formula and structural characteristics:

  • Molecular Formula : C13_{13}H11_{11}Cl2_{2}N\O3_{3}
  • Molecular Weight : 300.14 g/mol
  • IUPAC Name : this compound

The compound features a dichlorobenzyl group that enhances its reactivity and biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The dichlorobenzyl moiety can bind to active sites of enzymes, inhibiting their function. This property is particularly relevant in antimicrobial applications.
  • Receptor Modulation : The oxazole ring can interact with receptor sites, potentially modulating their activity and influencing various biological pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, yielding the following results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)4.52 µM
Pseudomonas aeruginosa3.74 µM
Escherichia coliNot specified

These findings indicate that the compound is particularly effective against Gram-positive bacteria like MRSA while also showing activity against certain Gram-negative strains .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in vitro against a panel of human tumor cell lines. Selected results from the screening are summarized below:

Tumor Type Activity Level
Lung CancerModerate Inhibition
Breast CancerSignificant Growth Inhibition
Colon CancerLow Activity

In these studies, this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

Case Study 1: Antibacterial Efficacy

In a comparative study assessing the antibacterial efficacy of various compounds, this compound was found to outperform traditional antibiotics like ampicillin and streptomycin against resistant strains of bacteria. The study highlighted the compound's unique binding affinity for bacterial enzymes as a key factor in its effectiveness .

Case Study 2: Anticancer Potential

Another investigation focused on the compound's anticancer effects revealed that it inhibited cell proliferation in multiple cancer types. The mechanism was linked to apoptosis induction and cell cycle arrest, showcasing its potential as a lead compound for developing new anticancer therapies .

Q & A

Q. Table 1: Key Synthetic Parameters for Oxazole Derivatives

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Oxazole FormationEthyl bromopyruvate, reflux, 24 h50–65>95%
BrominationNBS, DMF, RT, 72 h80–85>98%
CrystallizationEthanol/water (1:1)N/A99%

Q. Table 2: Critical NMR Assignments

Proton/Carbonδ (ppm) RangeMultiplicityAssignment
Oxazole C-2145–150 (¹³C)-Oxazole ring
Benzyl CH₂5.1–5.5 (¹H)Singlet2,6-Dichlorobenzyl
Ester COO165–170 (¹³C)-Ethyl ester

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